molecular formula C20H15N3O3S B12640369 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-

Cat. No.: B12640369
M. Wt: 377.4 g/mol
InChI Key: OHCVPSMPLCUVNE-UHFFFAOYSA-N
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Description

The compound 4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[[5-(4-Pyridinyl)-2-Furanyl]Methylene]- belongs to the 4-thiazolidinone class, a heterocyclic scaffold with a sulfur and nitrogen atom in its five-membered ring. This derivative is characterized by:

  • 3-(4-Methoxyphenyl) group, contributing hydrophobic and π-π stacking properties.
  • 5-[[5-(4-Pyridinyl)-2-Furanyl]Methylene] substituent, introducing a conjugated system with pyridine and furan moieties, likely enhancing bioavailability and target binding .

4-Thiazolidinones are recognized for their broad pharmacological profiles, including anticancer, antimicrobial, and antiviral activities .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-pyridin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3O3S/c1-25-15-4-2-14(3-5-15)23-19(24)18(27-20(23)21)12-16-6-7-17(26-16)13-8-10-22-11-9-13/h2-12,21H,1H3

InChI Key

OHCVPSMPLCUVNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=NC=C4)SC2=N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of thiazolidinones typically involves the formation of the thiazolidinone ring through condensation reactions involving thiourea derivatives and carbonyl compounds. The following sections detail specific preparation methods relevant to the compound of interest.

Methodologies

  • One-Pot Synthesis
    Foroughifar et al. developed a one-pot synthesis method using aromatic amines, aldehydes, and mercaptoacetic acid in the presence of Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions. The reaction yielded thiazolidinones with increased efficiency at elevated temperatures (up to 70ºC).

  • Refluxing Method
    Kaboudin et al. synthesized thiazolidine-4-ones through a four-component condensation-cyclization reaction involving hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate (DMAD) in absolute ethanol under reflux conditions.

  • Cyclization Reaction
    Apostolidis et al. reported a method involving the reaction of substituted thiazole-2-amines with α-chloro acetyl chloride and ammonium thiocyanate to form intermediates, which were further reacted with substituted benzaldehydes to yield thiazolidinones.

  • Polypropylene Glycol (PPG) Catalyst
    Prasad et al. utilized PPG as a solvent and catalyst for the reaction between aniline, benzaldehyde, and thioglycolic acid at 110ºC, achieving good yields of 83% for the thiazolidinone derivatives.

  • Ultrasound-Assisted Synthesis
    Taherkhorsand et al. employed ultrasound to enhance the reaction rate in synthesizing thiazolidine-4-ones from pyrazole carbaldehyde and thioglycolic acid, achieving yields between 82% and 92% when using DSDABCOC as a catalyst.

  • Oxidative Method
    Zarghi et al. performed a reaction between aromatic amines and thioglycolic acid in dry toluene, followed by oxidation with hydrogen peroxide in the presence of tungsten trioxide to synthesize thiazolidinones.

Comparative Yield Data

The following table summarizes the yields achieved through various synthetic routes for thiazolidinone derivatives:

Preparation Method Yield (%) Catalyst/Conditions
One-Pot Synthesis Variable Bi(SCH₂COOH)₃, solvent-free
Refluxing Method Variable Absolute ethanol, reflux
Cyclization Reaction Variable Ammonium thiocyanate
PPG Catalyst 83 PPG at 110ºC
Ultrasound-Assisted Synthesis 82 - 92 DSDABCOC
Oxidative Method Variable H₂O₂, WO₃

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of imino and methylene groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imino derivatives, and substituted thiazolidinones.

Scientific Research Applications

Overview

4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[[5-(4-Pyridinyl)-2-Furanyl]Methylene]- is a complex organic compound belonging to the thiazolidinone family. Its structure includes a five-membered ring containing sulfur and nitrogen atoms, along with diverse substituents that enhance its biological activity. The compound's molecular formula is C20H15N3O3SC_{20}H_{15}N_{3}O_{3}S with a molecular weight of 377.4 g/mol .

Chemical Properties and Reactivity

The thiazolidinone framework is characterized by an active methylene group, which allows for various chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry . The compound can undergo:

  • Condensation Reactions : Useful for synthesizing more complex molecules.
  • Nucleophilic Substitutions : Facilitating the introduction of various functional groups.
  • Cyclization Reactions : Leading to the formation of new cyclic structures.

Biological Activities

Research indicates that derivatives of 4-thiazolidinone exhibit a range of pharmacological activities, including:

  • Antimicrobial Properties : Various studies have demonstrated significant antimicrobial activity against different pathogens. For instance, certain derivatives have shown efficacy against Candida species and both gram-positive and gram-negative bacteria .
  • Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies have highlighted its role as a kinase inhibitor and its effectiveness in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : Some thiazolidinone derivatives have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study synthesized several thiazolidinone derivatives and tested their antimicrobial properties. Compound 4f exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/ml against Candida glabrata, while compound 4b was most effective against Klebsiella pneumoniae with an MIC of 62.5 µg/ml .
  • Anticancer Evaluation :
    • Another research focused on the synthesis of novel 2-imino-4-thiazolidinone derivatives that were evaluated for their anticancer properties. These compounds demonstrated potent activity against various cancer cell lines, indicating their potential as therapeutic agents .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that some thiazolidinone derivatives inhibit bacterial RNA polymerase, showcasing their potential as antibacterial agents .

Data Table: Biological Activities of Thiazolidinone Derivatives

CompoundActivity TypeTarget Pathogen/CancerMIC/IC50 Value
4fAntimicrobialCandida glabrata31.25 µg/ml
4bAntimicrobialKlebsiella pneumoniae62.5 µg/ml
VariousAnticancerMultiple cancer linesVaries (IC50 values)
SpecificsAnti-inflammatoryInflammatory markersNot specified

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related 4-thiazolidinone derivatives, focusing on substituents, biological activities, and key findings:

Compound Substituents Biological Activity Potency (IC50/EC50) Key Findings References
Target Compound 2-Imino, 3-(4-Methoxyphenyl), 5-[[5-(4-Pyridinyl)-2-Furanyl]Methylene] Anticancer, Antimicrobial (predicted) N/A* Unique conjugated system enhances binding affinity; methoxyphenyl may improve pharmacokinetics.
Compound 31 (hDHODH inhibitor) Cyano group at R1, ester at R2, para-substituted phenyl hDHODH inhibition 1.12 μM Hydrogen bonds with Tyr38 and Ala55 critical for activity.
Lead Compound 6 (HCV NS5B inhibitor) 2-Fluorophenyl, difluoro-hydroxybiphenyl NS5B polymerase inhibition 48 μM Non-competitive inhibition with UTP; mixed inhibition with RNA.
Compound 5i (BZD receptor agonist) 4-Chloro-N-(2-phenyl-4-oxothiazolidin-3-yl)-2-phenoxybenzamide Anticonvulsant Significant in PTZ/MES tests Minimal neurotoxicity; no memory impairment.
Compounds 4e, 7b (Antimicrobial) Acyclic/cyclic ketone-derived thiazolidinones Antibacterial (Gram+/-) Comparable to Norfloxacin Superior biofilm disruption due to hydrophobic substituents.

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups (EWGs): Cyano (CN) or ester groups at R1/R2 positions enhance hDHODH inhibition (e.g., Compound 31, IC50 = 1.12 μM) .

Aromatic Substituents :

  • Para-substituted phenyl rings (e.g., 4-methoxyphenyl in the target compound) improve hydrophobic interactions and metabolic stability .
  • Pyridine-furan conjugates (as in the target compound) may enhance π-π stacking in viral polymerase binding pockets .

Hybrid Pharmacophores: Hybrids of 4-thiazolidinone with phenoxyphenyl (e.g., Compound 5i) show dual anticonvulsant and hypnotic effects . The target compound’s furan-pyridine system could synergize antiviral and anticancer activities .

Contradictions and Limitations

  • Potency Variability: While some 4-thiazolidinones (e.g., Compound 31) show sub-micromolar IC50 values, others (e.g., HCV NS5B inhibitors) exhibit weaker activity (~50 μM) . This suggests substituent-dependent target specificity.
  • Toxicity Trade-offs: Thiazolidinones with methoxy groups (e.g., the target compound) may reduce hepatotoxicity compared to thiazolidinediones but require empirical validation .

Biological Activity

4-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 4-Thiazolidinone, 2-Imino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]- is a novel thiazolidinone that exhibits promising pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H15N3O3SC_{20}H_{15}N_{3}O_{3}S with a molecular weight of approximately 377.4 g/mol. Its structure features a five-membered ring containing sulfur and nitrogen atoms, characteristic of thiazolidinones, along with a methoxyphenyl substituent and a pyridinyl-furan moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H15N3O3S
Molecular Weight377.4 g/mol
CAS Number1420071-48-2

Anticancer Activity

Recent studies have demonstrated that 4-thiazolidinone derivatives possess significant anticancer properties. For instance, in vitro tests have shown that this compound can induce apoptosis in various cancer cell lines such as A549 (lung cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colon cancer) cells. The mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis.

A study highlighted that at concentrations ranging from 10 nM to 100 µM, there was a dose-dependent decrease in metabolic activity in A549 cells, indicating its potential effectiveness as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting that it could serve as a potential alternative in treating resistant bacterial infections .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, 4-thiazolidinone derivatives have exhibited antioxidant properties. They can scavenge ROS and reduce oxidative stress in cells. This dual action—both inducing oxidative stress in cancer cells and protecting normal cells—highlights the compound's therapeutic potential in cancer treatment .

Case Studies

  • Study on A549 Cells : In a controlled experiment, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated significant apoptosis at concentrations above 50 µM, with increased ROS levels correlating with cell death .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results showed that it inhibited biofilm formation effectively at MIC values lower than those required for traditional antibiotics like ciprofloxacin, demonstrating its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-thiazolidinone derivatives with methoxyphenyl and pyridinyl substituents?

  • Methodology :

  • Step 1 : Start with a thiosemicarbazide precursor (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) and react with chloroacetic acid in the presence of sodium acetate.
  • Step 2 : Introduce the 4-methoxyphenyl group via condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under reflux in a DMF-acetic acid mixture (1:2 v/v) for 2 hours .
  • Step 3 : For the pyridinyl-furanyl moiety, use a Suzuki-Miyaura coupling or similar cross-coupling reaction to attach the heterocyclic fragments. Purify via recrystallization (ethanol or DMF-acetic acid) .

Q. How can spectroscopic techniques characterize the structural features of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify key functional groups:
  • C=O stretch (thiazolidinone ring) : ~1650–1700 cm⁻¹.
  • C≡N stretch (if present) : ~2190–2260 cm⁻¹ .
  • ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.5 ppm) and pyridinyl-furanyl moieties (distinct splitting patterns for furan protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate substituent connectivity .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Key Findings :

  • The thiazolidinone ring is prone to hydrolysis under strongly acidic/basic conditions. Stability testing in buffers (pH 4–9) over 24 hours is recommended.
  • The methoxyphenyl group may undergo demethylation under oxidative conditions (e.g., H₂O₂/Fe²⁺), forming a quinone derivative .
  • Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological activity of this compound?

  • Approach :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thiazolidinone ring and pyridinyl-furanyl groups, identifying nucleophilic/electrophilic sites .
  • Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., antimicrobial enzymes or kinase receptors). Prioritize docking poses with binding energies < –7 kcal/mol .
  • Step 3 : Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity?

  • Case Study :

  • Compare the target compound with analogs where the methoxyphenyl group is replaced with hydroxy- or nitro-substituted phenyl rings.
  • Observation : Methoxy groups enhance lipophilicity and membrane permeability, improving antimicrobial activity (e.g., MIC values reduced from 128 µg/mL to 32 µg/mL) .
  • Mechanistic Insight : Electron-donating groups (e.g., –OCH₃) stabilize charge-transfer interactions with bacterial DNA gyrase .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Troubleshooting :

  • Issue : Low yields (<50%) in thiazolidinone formation.
  • Solution : Optimize reaction time (2–4 hours) and catalyst (e.g., piperidine vs. pyridine) to enhance cyclization efficiency .
  • Issue : Variability in antimicrobial activity across studies.
  • Resolution : Standardize assay conditions (e.g., broth microdilution vs. disk diffusion) and control for compound purity (>95% by HPLC) .

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